5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-7(5-12)4-11-9(8)10-3-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKPQZFWCIMWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596751 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-17-5 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylpyridine, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Reduction: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has significant applications in medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anticancer properties. For example, in vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, such as HCT116 and A549, with IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7f | HCT116 | 193.93 |
| 7a | A549 | 208.58 |
| 7b | HT-29 | 238.14 |
These findings suggest a structure-activity relationship (SAR) that merits further investigation into the mechanisms underlying their anticancer effects .
- Kinase Inhibition : The compound has been identified as an inhibitor of specific kinases, such as SGK-1, which plays a crucial role in cell survival and proliferation. Inhibition of these pathways can lead to reduced tumor growth .
Antimicrobial Properties
Studies have also evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. Preliminary results indicate that certain derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves inhibition of bacterial DNA synthesis or protein function .
Material Science
The unique structural characteristics of this compound allow for its use in developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be exploited in catalysis or as imaging agents in material science applications .
In Vitro Studies
A series of in vitro experiments demonstrated that derivatives of 5-Methyl-1H-pyrrolo[2,3-b]pyridine exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. These findings support the potential therapeutic use of this compound in oncology .
In Vivo Studies
Animal models treated with these compounds have shown a significant reduction in tumor size compared to control groups. This suggests promising potential for clinical applications in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but its role as a kinase inhibitor is well-documented .
Comparison with Similar Compounds
Substituent Effects at Position 5
The position 5 substituent significantly influences reactivity, stability, and applications:
Key Observations :
Modifications at Position 2 and 3
The aldehyde at position 3 and substituents at position 2 dictate reactivity and applications:
Key Observations :
Tosyl-Protected Analogs
Tosyl (p-toluenesulfonyl) protection enhances stability and facilitates selective reactions:
Biological Activity
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique substitution pattern that contributes to its distinct chemical and biological properties. The presence of the methyl group at position 5 and the aldehyde functional group are critical for its activity.
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| This compound | Methyl group at position 5 | Moderate FGFR inhibition | Lacks halogen substituents |
The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound disrupts critical signaling pathways that regulate cell proliferation and survival. This disruption can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .
Anticancer Properties
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridines exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit FGFRs, which are implicated in various cancers due to their role in cell growth and differentiation .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation: The compound has been observed to reduce the growth rate of cancer cells significantly.
- Induction of apoptosis: Flow cytometry analyses indicate that treatment with this compound leads to increased rates of apoptosis in susceptible cell lines .
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on FGFR Inhibition:
- A study showed that the compound effectively inhibited FGFR1 and FGFR2 in vitro, leading to reduced viability in cancer cell lines expressing these receptors.
- The study reported IC50 values indicating moderate potency compared to other known FGFR inhibitors .
- Apoptotic Pathway Activation:
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data specific to this compound is limited, studies on related compounds suggest favorable absorption and distribution characteristics. Furthermore, preliminary toxicity assessments indicate a potentially safe profile at therapeutic doses .
Q & A
Basic Research Questions
Q. How can the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde be optimized to improve yield and purity?
- Methodological Answer : The aldehyde group can be introduced via the Duff reaction, where hexamine and acetic acid are refluxed with the precursor (e.g., 5-methyl-1H-pyrrolo[2,3-b]pyridine) at 120°C. Optimizing solvent ratios (e.g., water:acetic acid = 3:1) and reaction time (overnight reflux) improves yield to ~67% . Purity is enhanced by precipitation filtration and silica gel chromatography. Alternative protecting groups (e.g., tosyl chloride) stabilize intermediates during functionalization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.93 ppm, while aromatic protons exhibit splitting patterns (e.g., J = 2.3 Hz for pyrrolopyridine core protons). ¹³C NMR confirms the aldehyde carbon at δ ~185 ppm .
- HRMS : Exact mass analysis (e.g., [M+H]+) ensures molecular formula validation, with deviations <5 ppm indicating purity .
Q. How does the aldehyde group in this compound influence its stability during storage and reactions?
- Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Stabilization strategies include:
- Protection : Tosylation (using tosyl chloride/NaH in THF) blocks reactive sites during cross-coupling reactions .
- Storage : Anhydrous conditions (e.g., under argon) at -20°C prevent degradation. Purity is monitored via periodic TLC or HPLC .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in introducing substituents to the pyrrolo[2,3-b]pyridine core of this compound?
- Methodological Answer :
- Directed Metalation : Use of directing groups (e.g., bromine at position 5) enables Suzuki-Miyaura coupling with aryl boronic acids. Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 105°C achieves selective C–C bond formation at position 5 .
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) enhance reactivity at position 3, while methyl groups at position 5 sterically hinder undesired substitutions .
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
- Methodological Answer :
- Derivatization : Grignard reactions (e.g., phenylmagnesium bromide) add substituents to the aldehyde group, generating secondary alcohols for biological testing .
- Bioisosteres : Replace the aldehyde with ketones or amides to assess electronic effects on target binding. For example, nicotinamide derivatives exhibit improved solubility and affinity in kinase assays .
- Pharmacophore Mapping : Molecular docking (e.g., with SIRT2) identifies critical interactions, such as hydrogen bonding with the aldehyde oxygen .
Q. How can discrepancies in analytical data (e.g., NMR splitting patterns) for this compound derivatives be resolved?
- Methodological Answer :
- Tautomerism Analysis : The pyrrolopyridine core may exhibit tautomerism (e.g., 1H vs. 3H forms). Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) stabilizes dominant tautomers for consistent spectra .
- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons, resolving overlapping signals in crowded regions (e.g., δ 8.5–9.5 ppm) .
Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, chromeno[2,3-b]pyridines show high affinity to SIRT2 via π-π stacking and hydrogen bonding .
- MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories, identifying key residues (e.g., catalytic lysines) for mutagenesis validation .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Purification : Flash chromatography is replaced with recrystallization (e.g., ethyl acetate/heptane) for cost-effective bulk purification .
- Catalyst Loading : Reducing Pd(PPh₃)₄ from 2 mol% to 0.5 mol% maintains coupling efficiency while minimizing metal contamination .
- Process Safety : Exothermic steps (e.g., Grignard additions) require controlled temperature ramping and inline FTIR monitoring to prevent runaway reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
